molecular formula C13H19BO4 B1407758 2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol CAS No. 1467060-45-2

2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol

Cat. No.: B1407758
CAS No.: 1467060-45-2
M. Wt: 250.1 g/mol
InChI Key: PBRRUXMVGWLRMN-UHFFFAOYSA-N
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Description

2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol is an organic compound characterized by the presence of a boron-containing dioxaborinane ring attached to a phenoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The phenoxyethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol involves its ability to interact with various molecular targets. The boron atom in the dioxaborinane ring can form stable complexes with diols and other Lewis bases, making it useful in catalysis and molecular recognition. The phenoxyethanol moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol is unique due to its combination of a boron-containing dioxaborinane ring and a phenoxyethanol moiety. This structure imparts distinct chemical properties, making it versatile for various applications in synthesis, catalysis, and materials science.

Properties

IUPAC Name

2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c1-13(2)9-17-14(18-10-13)11-3-5-12(6-4-11)16-8-7-15/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRRUXMVGWLRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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